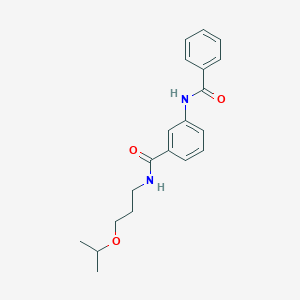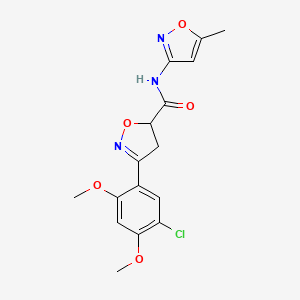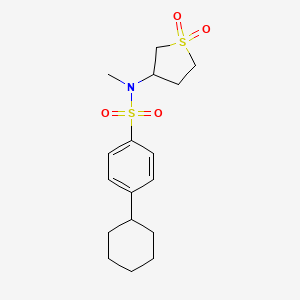![molecular formula C24H18ClFN2O2 B4186734 N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186734.png)
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CFM-2 involves the inhibition of the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory disorders. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CFM-2 in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using CFM-2 is its potential toxicity at high doses. Researchers must be careful to use appropriate doses of CFM-2 in their experiments to avoid toxicity.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of research is the development of new derivatives of CFM-2 with improved therapeutic properties. Another area of research is the study of the potential use of CFM-2 in combination with other drugs for the treatment of various diseases. Finally, the potential use of CFM-2 as a diagnostic tool for the detection of COX-2 activity in various diseases is an area of ongoing research.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. CFM-2 has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-15-10-11-16(12-20(15)25)27-23(29)14-28-13-19(17-6-3-5-9-22(17)28)24(30)18-7-2-4-8-21(18)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJJFOZSXWYLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4186655.png)
![methyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4186669.png)
![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4186689.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4186713.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4186742.png)

